molecular formula C7H6Cl2O B099169 3,6-Dichloro-2-methylphenol CAS No. 16601-99-3

3,6-Dichloro-2-methylphenol

Cat. No.: B099169
CAS No.: 16601-99-3
M. Wt: 177.02 g/mol
InChI Key: ADMPUELFKXCHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Dodecamethylpentasiloxane can be synthesized through several methods. One common synthetic route involves the reaction of chlorotrimethylsilane with 1,1,3,3-tetramethyl-1,3-diethoxydisiloxane . The reaction typically occurs in two stages:

Chemical Reactions Analysis

Dodecamethylpentasiloxane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, nucleophiles, and acids. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Dodecamethylpentasiloxane can be compared with other similar compounds, such as:

These compounds share similar siloxane structures but differ in the number of silicon and oxygen atoms. Dodecamethylpentasiloxane is unique due to its specific molecular structure, which provides distinct hydrophobic and lipophilic properties .

Properties

IUPAC Name

3,6-dichloro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c1-4-5(8)2-3-6(9)7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMPUELFKXCHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551072
Record name 3,6-Dichloro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16601-99-3
Record name 3,6-Dichloro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.